3alpha-Hydroxy Pravastatin Sodium Salt
Overview
Description
3alpha-Hydroxy Pravastatin Sodium Salt is a metabolite of Pravastatin, a well-known statin used to lower cholesterol levels. This compound is a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver . It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of statins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxy Pravastatin Sodium Salt typically involves the hydroxylation of Pravastatin. This process can be achieved through various chemical reactions, including the use of oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the 3alpha position .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Pravastatin is first produced through the fermentation of mevastatin, followed by chemical modifications to introduce the hydroxyl group at the 3alpha position. This process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3alpha-Hydroxy Pravastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of the original compound .
Scientific Research Applications
3alpha-Hydroxy Pravastatin Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of statins and their metabolites.
Biology: Helps in understanding the metabolic pathways of statins in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of statins.
Industry: Employed in the development of new cholesterol-lowering drugs and in quality control processes.
Mechanism of Action
The primary mechanism of action of 3alpha-Hydroxy Pravastatin Sodium Salt involves the inhibition of HMG-CoA reductase. This enzyme is crucial for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower plasma cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis .
Comparison with Similar Compounds
Pravastatin: The parent compound, also an HMG-CoA reductase inhibitor.
Mevastatin: Another statin with a similar structure and function.
Simvastatin: A statin with a slightly different structure but similar cholesterol-lowering effects.
Uniqueness: 3alpha-Hydroxy Pravastatin Sodium Salt is unique due to its specific hydroxylation at the 3alpha position, which provides distinct pharmacokinetic properties compared to other statins. This modification can influence its absorption, distribution, metabolism, and excretion, making it a valuable compound for detailed pharmacological studies .
Properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLCOLOJNAKCFF-JDXVWHIXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230887 | |
Record name | 3'alpha-Isopravastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81093-43-8 | |
Record name | 3'alpha-Isopravastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'alpha-Isopravastatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Sodium (3R,5R)-3,5-Dihydroxy-7-[(1S, 2R, 3S, 8S, 8aR)-3-Hydroxy-2-Methyl-8-[[(2S)-Methylbutanoyl]oxy]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] heptanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'.ALPHA.-ISOPRAVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC279YC5KM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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